molecular formula C5H5NO2 B155590 3,4-Dihydroxypyridine CAS No. 10182-48-6

3,4-Dihydroxypyridine

Cat. No. B155590
CAS RN: 10182-48-6
M. Wt: 111.1 g/mol
InChI Key: ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxypyridine (3,4-DHP) is a compound that has been studied for its potential as an antithyroid drug. Unlike conventional antithyroid agents, 3,4-DHP does not contain an SH-group, which may relate to its very low murine bone marrow toxicity. It has been shown to inhibit iodination of human thyroglobulin and interfere with mitogenic activation of human lymphocytes, suggesting its potential in medical applications .

Synthesis Analysis

The synthesis of pyridine derivatives, including 3,4-DHP, is of significant interest due to their applications in various fields. A novel nano-Fe3O4-supported organocatalyst system based on 3,4-DHP has been developed, which facilitates the synthesis of complex pyridine structures such as pyrazolo[3,4-b]pyridines and pyrano[2,3-d]pyrimidines. This catalyst has shown superparamagnetic properties and can be reused multiple times without significant degradation in performance .

Molecular Structure Analysis

The molecular structure of 3,4-DHP and related compounds has been explored in various studies. For instance, the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine, a compound related to pyridine derivatives, has been achieved through a multi-step reaction process, and its structure has been confirmed by various spectroscopic methods .

Chemical Reactions Analysis

The reactivity of pyridine derivatives, such as 5-chloro-2,4-dihydroxypyridine, has been examined with agents like bromine and aqueous solutions of hydrobromic and hydrochloric acid. These studies contribute to the understanding of the chemical behavior of substituted pyridines under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the presence of functional groups. For example, the role of water molecules in the hydrates of pyridine salts, such as those of 4-aminopyridine and 3,4-diaminopyridine, has been studied. It was found that water can act as a spacer or filler in the development of the primary hydrogen-bonded assemblies, which affects the properties of these compounds .

Relevant Case Studies

Case studies involving 3,4-DHP are primarily focused on its potential medical applications. For instance, its role as an antithyroid drug has been explored due to its inhibitory effects on thyroglobulin iodination and lymphocyte activation . Additionally, the development of the nano-Fe3O4-supported organocatalyst based on 3,4-DHP represents a case study in the field of green chemistry and nanotechnology, showcasing the potential for more efficient and environmentally friendly synthesis methods .

Scientific Research Applications

Potential Antithyroid Drug

3,4-Dihydroxypyridine (3,4-DHP) has shown promise as a potential antithyroid drug. Unlike conventional antithyroid agents, 3,4-DHP does not contain an SH-group, which is typical in drugs like methimazole and propylthiouracil. It's been found to inhibit iodination of human thyroglobulin and interfere with mitogenic activation of human lymphocytes, suggesting its potential as an antithyroid drug with lower bone marrow toxicity (Hallengren et al., 1987).

Environmental Biodegradation

In environmental studies, 3,4-Dihydroxypyridine is a noted intermediate in the biodegradation of 4-aminopyridine, an agrichemical. Specific bacteria, like Pseudomonas nitroreducens and Enterobacter sp., have been identified to play significant roles in this degradation process, using 3,4-Dihydroxypyridine as a growth substrate (Takenaka et al., 2013).

Inhibition of Catechol-O-Methyltransferase

3,4-Dihydroxypyridine demonstrates inhibitory effects on catechol-O-methyltransferase, a key enzyme involved in catechol metabolism. This inhibition may have implications in neurological research and the study of neuroactive drugs (Raxworthy et al., 1983).

Analytical Chemistry Applications

In analytical chemistry, 3,4-Dihydroxypyridine has been employed for the polarographic determination of Europium (III), demonstrating its utility as a chelating agent in chemical analysis (Sharma & Sindhu, 2000).

Agricultural Research

Research in agriculture has explored the toxicity of 3,4-Dihydroxypyridine in plants, particularly its inhibitory effects on the growth of mung bean seedlings. Understanding these effects is crucial for assessing the safety and environmental impact of agricultural compounds (Smith & Fowden, 1966).

Drug Synthesis and Medical Imaging

In medicinal chemistry, derivatives of 3,4-Dihydroxypyridinones, like 3,4-Dihydroxypyridine, have been extensively studied for their iron-binding capabilities and potential use in medical imaging, particularly PET imaging with Gallium-68 (Cusnir et al., 2017).

Safety And Hazards

3,4-Dihydroxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

3,4-Dihydroxypyridine has been identified as a potential antithyroid drug. It inhibits iodination of human thyroglobulin and interferes with mitogenic activation of human lymphocytes. This, together with a very low murine bone marrow toxicity, probably related to the absence of an SH-group, makes 3,4-DHP a potential antithyroid drug .

properties

IUPAC Name

3-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274234
Record name 3,4-Dihydroxypyridine
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxypyridine

CAS RN

10182-48-6, 1121-23-9
Record name 3,4-Pyridinediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridin-4-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxy-4-pyridone
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-PYRIDINEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
H Veisi, A Kakanejadifard - RSC advances, 2016 - pubs.rsc.org
A Pd supported on 3,4-dihydroxypyridine (Py)-functionalized Fe3O4 (Fe3O4/Py/Pd) hybrid material has been synthesized for the first time. Inductively coupled plasma (ICP), energy …
Number of citations: 86 pubs.rsc.org
GK Watson, C Houghton, RB Cain - Biochemical Journal, 1974 - portlandpress.com
1. Pyridine-3,4-diol (3,4-dihydroxypyridine, 3-hydroxypyrid-4-one), an intermediate in 4-hydroxypyridine metabolism by an Agrobacterium sp (NCIB 10413), was converted by extracts …
Number of citations: 41 portlandpress.com
GK Watson, C Houghton, RB Cain - Biochemical Journal, 1974 - portlandpress.com
1. The first metabolic step in the biodegradation of 4-hydroxypyridine by an Agrobacterium sp. was hydroxylation to form pyridine-3,4-diol. 2. Extracts required 1mol of O 2 and 1mol of …
Number of citations: 31 portlandpress.com
M Pirhayati, A Kakanejadifard… - Applied Organometallic …, 2016 - Wiley Online Library
A simple and practical strategy for the synthesis of a novel nano‐Fe 3 O 4 ‐supported organocatalyst system based on 3,4‐dihydroxypyridine (Fe 3 O 4 /Py) has been developed. The …
Number of citations: 20 onlinelibrary.wiley.com
R Puchala, JJ Davis, T Sahlu - Journal of Chromatography B: Biomedical …, 1996 - Elsevier
A simple method for determination of mimosine and 3,4-dihydroxypyridine (3,4-DHP) in plasma and milk was developed. Milk and plasma, with tyrosine as internal standard, were …
Number of citations: 13 www.sciencedirect.com
MP Hegarty, PM Thorne - Australian Journal of Agricultural …, 1964 - CSIRO Publishing
A simple, specific method is described for the determination of mimosine and 3,4-dihydroxypyridine (DHP) in extracts of leaves and seeds of Leucaena glauca Benth. and in urine. Plant …
Number of citations: 65 www.publish.csiro.au
IA Shaaban, TA Mohamed, WM Zoghaib… - Journal of Molecular …, 2013 - Elsevier
Raman (3500–100cm −1 ) and infrared (4000–200cm −1 ) spectra of 3,4-dihydroxypyridine (3,4-DHP) have been recorded in the solid phase. In addition, the UV spectrum (350–190nm…
Number of citations: 7 www.sciencedirect.com
WC Tsai, KH Ling - Toxicon, 1971 - Elsevier
The effect of mimosine, (β-N(3-hydroxy-4-pyridone)-α-amino propionic acid), and 3,4-dihydroxypyridine on cell growth, mitotic frequency, DNA, RNA and protein synthesis of H.Ep-2 cell …
Number of citations: 55 www.sciencedirect.com
S Takenaka, R Nomura… - BMC …, 2013 - bmcmicrobiol.biomedcentral.com
The agrichemical 4-aminopyridine is used as a bird repellent in crop fields and has an epileptogenic action in a variety of animals, including man and mouse. 4-Aminopyridine is …
Number of citations: 11 bmcmicrobiol.biomedcentral.com
IK Smith, L Fowden - Journal of Experimental Botany, 1966 - academic.oup.com
Mimosine and 3,4-dihydroxypyridine are inhibitory to the growth of mung bean seedlings. Mimosine inhibition could be reversed by tyrosine or nicotinic acid, but it was reversed by …
Number of citations: 91 academic.oup.com

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